3-Iodopropan-1-amine
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Overview
Description
3-Iodopropan-1-amine: is an organic compound with the molecular formula C₃H₈IN. It is a primary amine where the amino group is attached to the third carbon of a three-carbon chain, with an iodine atom attached to the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Nucleophilic Substitution: One common method for preparing 3-Iodopropan-1-amine involves the nucleophilic substitution of 3-chloropropan-1-amine with sodium iodide in acetone. The reaction proceeds via the displacement of the chlorine atom by the iodide ion.
[ \text{Cl-CH}_2\text{-CH}_2\text{-CH}_2\text{-NH}_2 + \text{NaI} \rightarrow \text{I-CH}_2\text{-CH}_2\text{-CH}_2\text{-NH}_2 + \text{NaCl} ]
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Industrial Production Methods: Industrially, this compound can be synthesized through the iodination of propan-1-amine using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions typically involve controlled temperatures and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: 3-Iodopropan-1-amine can undergo oxidation reactions to form corresponding amides or nitriles, depending on the oxidizing agent used.
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Reduction: The compound can be reduced to form 3-aminopropane by using reducing agents such as lithium aluminum hydride (LiAlH₄).
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Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as hydroxide ions to form 3-aminopropanol.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium hydroxide (NaOH), potassium cyanide (KCN).
Major Products:
Oxidation: 3-Iodopropanamide, 3-Iodopropanenitrile.
Reduction: 3-Aminopropane.
Substitution: 3-Aminopropanol, 3-Cyanopropan-1-amine
Scientific Research Applications
Chemistry:
Building Block: 3-Iodopropan-1-amine is used as a building block in organic synthesis, particularly in the preparation of more complex amines and amides.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Medicine:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry:
Mechanism of Action
The mechanism of action of 3-Iodopropan-1-amine involves its reactivity as a nucleophile due to the presence of the amino group. The iodine atom can be easily displaced in substitution reactions, making it a versatile intermediate in organic synthesis. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application .
Comparison with Similar Compounds
3-Chloropropan-1-amine: Similar structure but with a chlorine atom instead of iodine.
3-Bromopropan-1-amine: Similar structure but with a bromine atom instead of iodine.
Propan-1-amine: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness:
Reactivity: The presence of the iodine atom in 3-Iodopropan-1-amine makes it more reactive in nucleophilic substitution reactions compared to its chloro and bromo counterparts.
Applications: Its unique reactivity profile allows for specific applications in organic synthesis and material science that are not as easily achievable with other similar compounds .
Properties
IUPAC Name |
3-iodopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8IN/c4-2-1-3-5/h1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSUKGFWZOUEJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611293 |
Source
|
Record name | 3-Iodopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110300-07-7 |
Source
|
Record name | 3-Iodopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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